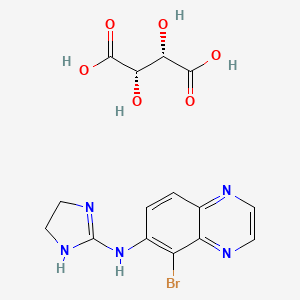

Brimonidine D-tartrate

説明

Structure

2D Structure

特性

IUPAC Name |

5-bromo-N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine;(2S,3S)-2,3-dihydroxybutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrN5.C4H6O6/c12-9-7(17-11-15-5-6-16-11)1-2-8-10(9)14-4-3-13-8;5-1(3(7)8)2(6)4(9)10/h1-4H,5-6H2,(H2,15,16,17);1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZHBYNSSDLTCRG-WUUYCOTASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(N1)NC2=C(C3=NC=CN=C3C=C2)Br.C(C(C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN=C(N1)NC2=C(C3=NC=CN=C3C=C2)Br.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16BrN5O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20426066 | |

| Record name | Brimonidine D-tartrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

442.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1400635-36-0, 70359-46-5 | |

| Record name | Brimonidine D-tartrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Brimonidine Tartrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Molecular and Cellular Pharmacology of Brimonidine D Tartrate

Adrenergic Receptor Agonism and Selectivity

Brimonidine's primary mechanism of action is its function as an agonist at alpha-2 (α2) adrenergic receptors. drugbank.comresearchgate.net Its clinical efficacy and pharmacological profile are defined by its high selectivity for this receptor class over alpha-1 (α1) adrenergic receptors.

Alpha-2 Adrenergic Receptor Subtype Interactions (α2A, α2B, α2C)

Brimonidine (B1667796) demonstrates a distinct affinity profile for the three subtypes of the α2-adrenergic receptor. Research using radioligand binding assays in Chinese Hamster Ovary (CHO) cells has quantified its binding affinities (Ki). Brimonidine exhibits its highest affinity for the α2A-adrenergic receptor subtype, with progressively lower affinities for the α2B and α2C subtypes. semanticscholar.org Specifically, the Ki values are 2.7 nM for α2A, 52 nM for α2B, and 44 nM for α2C, indicating a preferential interaction with the α2A receptor. semanticscholar.org This selective agonism at the α2A subtype is a key feature of its molecular action. tandfonline.com Furthermore, studies have confirmed the presence of mRNA for all three α2-adrenergic receptor subtypes (α2A, α2B, and α2C) in human ciliary body tissue and ciliary body smooth muscle cells, which are important sites of action for brimonidine in the eye. koreascience.kr

Table 1: Brimonidine Binding Affinity (Ki) for α2-Adrenergic Receptor Subtypes

| Receptor Subtype | Binding Affinity (Ki) in nM |

|---|---|

| α2A | 2.7 |

| α2B | 52 |

| α2C | 44 |

Data sourced from studies on CHO cells. semanticscholar.org

Comparative Receptor Binding Profiles with Other Alpha-Agonists

A defining characteristic of brimonidine is its high degree of selectivity for α2-adrenergic receptors compared to α1-adrenergic receptors, as well as its superior α2-selectivity when compared to other alpha-agonists like clonidine (B47849) and apraclonidine. bmbreports.orgnih.gov In radioligand binding assays, brimonidine has been shown to be approximately 1000-fold more selective for the α2-adrenoceptor than the α1-adrenoceptor. bmbreports.orgnih.gov This pronounced selectivity minimizes the risk of effects mediated by α1-receptors. bmbreports.org

When compared to its predecessors, brimonidine's selectivity is markedly higher. It is reported to be 7 to 12 times more selective for the α2-receptor than clonidine and 23 to 32 times more selective than apraclonidine. nih.gov This enhanced selectivity contributes to its specific pharmacological profile. medchemexpress.com

Table 2: Comparative α2-Adrenergic Receptor Selectivity

| Compound | Selectivity Profile |

|---|---|

| Brimonidine | ~1000-fold more selective for α2 vs. α1 receptors. bmbreports.orgnih.gov |

| 7-12 times more α2-selective than Clonidine. nih.gov | |

| 23-32 times more α2-selective than Apraclonidine. nih.gov | |

| Clonidine | Less selective for α2-receptors compared to Brimonidine. bmbreports.org |

| Apraclonidine | Less selective for α2-receptors compared to Brimonidine. koreascience.krbmbreports.org |

Signal Transduction Pathways

As an agonist, brimonidine initiates a cascade of intracellular events upon binding to its target receptors. These events are primarily mediated through G-protein coupled receptor signaling, leading to the modulation of various downstream effectors.

Adenylate Cyclase Inhibition and Cyclic AMP Modulation

The activation of α2-adrenergic receptors by brimonidine directly influences the activity of adenylate cyclase. drugbank.com These receptors are coupled to inhibitory G-proteins (Gi), which, when activated, suppress the function of the enzyme adenylate cyclase. semanticscholar.orgbmbreports.org The inhibition of adenylate cyclase leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). drugbank.comtandfonline.com This reduction in cAMP levels is a crucial step in the signal transduction pathway responsible for some of brimonidine's therapeutic effects, such as the reduction of aqueous humor production in the eye. drugbank.combmbreports.org

Involvement of G-Protein Coupled Receptor Signaling

Alpha-2 adrenergic receptors are classic examples of G-protein coupled receptors (GPCRs), a large family of transmembrane proteins that play a central role in cellular signaling. nih.govahajournals.org The signaling process begins when brimonidine binds to the receptor, causing a conformational change that activates an associated heterotrimeric G-protein. ahajournals.org Specifically, α2-receptors couple to the Gi/o family of G-proteins. bmbreports.orgnih.gov This activation causes the G-protein to exchange Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP), leading to the dissociation of its α-subunit from the βγ-complex. ahajournals.org The activated Giα subunit then proceeds to inhibit adenylate cyclase, initiating the cascade described previously. drugbank.com

Downstream Cellular Signaling Cascades (e.g., ERKs, PI3K/Akt Pathways)

Beyond the canonical cAMP pathway, brimonidine has been shown to activate other significant downstream cellular signaling cascades, notably the Extracellular signal-Regulated Kinase (ERK) and Phosphoinositide 3-Kinase (PI3K)/Akt pathways. These pathways are critical for processes such as cell survival and neuroprotection.

Studies have demonstrated that brimonidine can stimulate the ERK1/2 and Akt signaling pathways. nih.gov This activation can occur through the transactivation of Epidermal Growth Factor Receptors (EGFRs) in human Müller cells. nih.gov Further research has shown that brimonidine enhances the survival and electrophysiological activity of retinal ganglion cells in axotomized eyes, and this neuroprotective mechanism involves the activation of both the Trk-MAPK/ERK and Trk-PI3K signaling pathways. nih.gov The activation of these pro-survival pathways represents an important aspect of brimonidine's cellular effects, distinct from its primary role in modulating aqueous humor dynamics. nih.govspandidos-publications.com

Influence on Ocular Physiological Mechanisms

Brimonidine D-tartrate, a selective alpha-2 adrenergic agonist, exerts its therapeutic effects by modulating several key physiological mechanisms within the eye. drugbank.compatsnap.com Its primary action involves the regulation of aqueous humor dynamics, but it also influences ocular blood flow and retinal neuronal activity. nih.govnih.govrbojournal.org

Aqueous Humor Dynamics: Production Inhibition and Uveoscleral Outflow Enhancement Mechanisms

This compound lowers intraocular pressure (IOP) through a dual mechanism of action: it decreases the production of aqueous humor and increases its drainage through the uveoscleral outflow pathway. fda.govdroracle.ai

Initially, upon administration, brimonidine primarily acts by suppressing the production of aqueous humor. tandfonline.comnih.gov This is achieved through its agonistic activity on alpha-2 adrenergic receptors located in the ciliary body. patsnap.com Stimulation of these receptors leads to the inhibition of the enzyme adenylate cyclase, resulting in decreased levels of cyclic AMP (cAMP). patsnap.com This reduction in cAMP curtails the secretory activity of the ciliary epithelial cells, thereby diminishing the rate of aqueous humor formation. patsnap.com

With chronic use, the predominant mechanism for IOP reduction shifts to an enhancement of uveoscleral outflow. tandfonline.comnih.gov The uveoscleral pathway is an alternative drainage route for aqueous humor, where the fluid exits the eye through the ciliary muscle and suprachoroidal space. impactfactor.org It is proposed that brimonidine's stimulation of alpha-adrenergic receptors leads to the release of prostaglandins, which in turn relax the ciliary muscle, facilitating this outflow. wikipedia.org Studies have shown that brimonidine treatment significantly increases uveoscleral outflow during the day. nih.govnih.gov One study in patients with ocular hypertension found that after one week of treatment with 0.2% brimonidine tartrate, aqueous flow was reduced by 20% and uveoscleral outflow was increased. nih.gov

Table 1: Effect of Brimonidine Tartrate on Aqueous Humor Dynamics in Ocular Hypertensive Patients

| Parameter | Baseline (Mean ± SE) | After 1 Week Brimonidine (Mean ± SE) | Percentage Change | P-value |

| Intraocular Pressure (mm Hg) | 24.8 ± 0.7 | 20.1 ± 0.7 | -19.0% | <0.001 |

| Aqueous Flow (µL/min) | 2.5 ± 0.1 | 2.0 ± 0.1 | -20.0% | 0.002 |

Data adapted from a study evaluating the effects of 0.2% brimonidine tartrate twice daily in 21 volunteers with ocular hypertension. nih.gov

Ocular Vasculature and Blood Flow Modulation (Mechanistic Aspects)

The influence of brimonidine on ocular blood flow is a complex and debated area of research. ekb.eg As an alpha-2 adrenergic agonist, brimonidine has vasoactive properties. wikipedia.orgekb.eg Alpha-2 adrenoceptors are involved in regulating the constriction of smooth muscle tissue in small blood vessels. arvojournals.org

Some studies suggest that brimonidine can lead to an increase in ocular blood flow. physiology.org For instance, one study on primary open-angle glaucoma and normal-tension glaucoma patients reported increases in pulsatile ocular blood flow with both acute and sustained brimonidine administration. physiology.org Another study involving patients with normal tension glaucoma found that an 8-week course of brimonidine corrected retinal vascular dysregulation, leading to a return of normal posture-induced retinal blood flow changes in the majority of patients who completed the study. nih.gov A prospective interventional study on primary open-angle glaucoma patients showed a statistically significant increase in superficial macular vascular density after three months of brimonidine treatment, suggesting improved perfusion to the retinal ganglion cells. ekb.eg

Table 2: Research Findings on Brimonidine's Effect on Ocular Blood Flow

| Study Type | Subjects | Key Findings | Conclusion |

| Prospective Interventional Study ekb.eg | 22 primary open-angle glaucoma patients | Significant increase in superficial macular vascular density after 3 months. | Brimonidine may improve perfusion to retinal ganglion cells. |

| Randomized Controlled Trial nih.gov | 16 patients with ocular hypertension | No significant alteration in retinal capillary blood flow (velocity, volume, flow) after 8 weeks. | Brimonidine reduces IOP without altering retinal capillary blood flow. |

| In Vitro Study physiology.org | Porcine retinal arterioles | Dose-dependent dilation in first-order arterioles; heterogeneous response (dilation or constriction) in second-order arterioles. | Brimonidine's effect on retinal blood flow may be dependent on vessel size and concentration. |

| Prospective Study nih.gov | 17 patients with normal tension glaucoma | Corrected retinal vascular dysregulation and restored normal posture-induced blood flow changes after 8 weeks. | Brimonidine may improve retinal vascular autoregulation. |

Retinal Spreading Depression Modulation

Retinal spreading depression (SD) is a wave of massive cellular depolarization that can be damaging to nervous tissue and is associated with various central nervous system pathologies. rbojournal.orgscielo.br Research has indicated that this compound can modulate this phenomenon, suggesting a potential neuroprotective mechanism independent of its IOP-lowering effects. rbojournal.orgscielo.br

Studies using a chicken retina model have demonstrated that brimonidine can reduce the detrimental effects of SD. rbojournal.orgarvojournals.org One study found that treatment with brimonidine decreased both the velocity and the voltage of SD waves. scielo.brresearchgate.net Specifically, 0.1% brimonidine tartrate was shown to reduce the amplitude of the negative potential shift associated with SD, while a 0.2% concentration was able to block SD entirely. arvojournals.org Further investigation revealed that brimonidine reduced the amplitude of the negative potential shift by 25.66% and decreased its duration by 47.79% in a reversible manner. arvojournals.org

The mechanism behind this modulation is thought to involve the activation of alpha-2 adrenergic receptors, which are present in Müller cells of the retina. rbojournal.orgscielo.brarvojournals.org The activation of these receptors by brimonidine triggers a G protein-coupled signaling cascade that inactivates the enzyme adenylate cyclase. arvojournals.org This leads to a reduction in intracellular cAMP levels and, consequently, the inactivation of protein kinase A (PKA). arvojournals.org This cascade ultimately results in the inactivation of Ca++ channels and the closure of K+ channels, which may explain brimonidine's ability to counteract the massive depolarization characteristic of SD. arvojournals.org Optical coherence tomography (OCT) has visually supported these findings, showing that SD creates a hyper-reflectance in the inner plexiform layer, which is not observed when the retina is treated with brimonidine. rbojournal.orgscielo.br

Table 3: Effect of Brimonidine Tartrate on Retinal Spreading Depression (SD)

| Brimonidine Concentration | Effect on SD Negative Potential Shift Amplitude | Effect on SD Propagation |

| 0.1% | Reduced from 25.89±2.66mV to 21.44±2.11mV arvojournals.org | Time interval between passages increased from 59.17±0.95sec to 78.78±2.26sec arvojournals.org |

| 0.2% | Blocked arvojournals.org | Blocked arvojournals.org |

Data from experiments on fragments of retinal preparations of White Leghorn chicks. arvojournals.org

Neuroprotective Mechanisms and Molecular Basis

Independent Neuroprotection from Intraocular Pressure Effects

Preclinical studies have consistently shown that brimonidine (B1667796) enhances the survival of RGCs in various models of optic nerve injury, a phenomenon not solely attributable to its hypotensive properties. eyewiki.orgnih.gov For instance, systemic administration of brimonidine, which does not significantly lower IOP, has been shown to be neuroprotective. nih.govarvojournals.org In a study on a chronic ocular hypertension rat model, brimonidine reduced RGC death by up to 50%, whereas timolol (B1209231), another IOP-lowering agent, showed no such protective effect. nih.govarvojournals.org

The Low-Pressure Glaucoma Treatment Study (LoGTS), a significant clinical trial, compared the effects of brimonidine and timolol on visual field progression in patients with low-pressure glaucoma. The results indicated that the incidence of visual field progression was significantly lower in the group receiving brimonidine monotherapy compared to the timolol group, despite similar IOP reduction between the two groups. eyewiki.org This suggests a direct neuroprotective action of brimonidine on the retinal neurons. eyewiki.orgnih.gov Further clinical evidence has shown a statistically significant reduction in retinal nerve fiber layer damage in patients treated with brimonidine compared to those treated with timolol, independent of IOP reduction. eyewiki.org

Brimonidine has been shown to protect RGCs from degeneration in response to a variety of injuries, including ischemia, NMDA-induced neurotoxicity, ocular hypertension, and optic nerve crush. eyewiki.org For these effects to occur, brimonidine must reach a sufficient concentration in the vitreous to act on the retina. eyewiki.org Studies have confirmed that topical administration can achieve the necessary vitreal concentrations for neuroprotection. eyewiki.org

Modulation of Neurotrophic Factor Expression

A key component of brimonidine's neuroprotective activity is its ability to upregulate the expression of several neurotrophic factors, which are crucial for neuronal growth, differentiation, and survival. eyewiki.org

Brain-Derived Neurotrophic Factor (BDNF) Upregulation

Brimonidine has been demonstrated to increase the expression of Brain-Derived Neurotrophic Factor (BDNF), a potent neurotrophin that promotes the survival of RGCs. nih.govresearchgate.net In a study involving intravitreal injections of brimonidine in rats, a single low-concentration dose was sufficient to significantly increase the endogenous expression of BDNF in RGCs. nih.govresearchgate.net

Fibroblast Growth Factor (FGF) and Related Factors

Brimonidine also influences the expression of Fibroblast Growth Factors (FGFs), which are involved in a wide range of cellular processes, including cell proliferation and differentiation. eyewiki.orgmdpi.commdpi.com The interaction between brimonidine and FGF is part of its broader neuroprotective strategy. eyewiki.org Some research suggests that the protective activity of brimonidine may be mediated in part by increased levels of FGF. researchgate.net

In vitro studies have shown that brimonidine can attenuate the synthesis of extracellular matrix proteins induced by transforming growth factor-β1 (TGF-β1) in human Tenon's fibroblasts. nih.gov While distinct from FGF, this finding highlights brimonidine's ability to modulate growth factor-related pathways involved in tissue remodeling and fibrosis. nih.gov

Bcl-2 and Bcl-xl Family Proteins

The anti-apoptotic effects of brimonidine are also linked to its influence on the Bcl-2 family of proteins, which are critical regulators of the mitochondrial pathway of apoptosis. In a study on experimental diabetic retinopathy, brimonidine treatment was found to alleviate the diabetes-induced decrease in the anti-apoptotic proteins Bcl-2 and Bcl-xl. nih.gov Concurrently, it attenuated the upregulation of the pro-apoptotic molecule Bax. nih.gov By shifting the balance towards pro-survival signals, brimonidine helps to prevent the initiation of the apoptotic cascade in retinal cells. nih.govjaypeedigital.com

Attenuation of Excitotoxicity

Excitotoxicity, a process where excessive stimulation by neurotransmitters like glutamate (B1630785) leads to neuronal damage, is a recognized factor in glaucomatous neurodegeneration. Brimonidine has been shown to counteract this process through its interaction with NMDA receptors. eyewiki.org

N-methyl-D-aspartate (NMDA) Receptor Antagonism

Brimonidine provides neuroprotection by modulating the function of N-methyl-D-aspartate (NMDA) receptors, which are key mediators of glutamate excitotoxicity. scielo.brcaymanchem.comnih.gov Studies have shown that brimonidine can block glutamate excitotoxicity-induced oxidative stress and preserve mitochondrial function in the retina following ischemic injury. caymanchem.com It achieves this by inhibiting glutamate release and preventing the upregulation of NMDA receptor subunits. caymanchem.com

Research using isolated rat retinas has demonstrated that brimonidine pretreatment significantly reduces the whole-cell currents and cytosolic calcium signals in RGCs that are elicited by NMDA. nih.gov This suppressive action is mediated by the alpha-2 adrenergic receptor and involves a reduction in intracellular cyclic adenosine (B11128) monophosphate (cAMP) production. nih.gov This modulation of NMDA receptor function, rather than direct inhibition, represents a significant mechanism for brimonidine's neuroprotective effects in conditions associated with NMDA receptor overactivation, such as glaucoma. nih.gov

Research Findings on Brimonidine's Neuroprotective Mechanisms

| Mechanism | Key Findings | Model System |

| Independent Neuroprotection | Reduced RGC death by up to 50% compared to no effect with timolol. nih.govarvojournals.org | Chronic ocular hypertension rat model. nih.govarvojournals.org |

| Significantly lower visual field progression compared to timolol with similar IOP reduction. eyewiki.org | Low-Pressure Glaucoma Treatment Study (LoGTS) in humans. eyewiki.org | |

| BDNF Upregulation | 55% to 166% increase in BDNF-positive RGCs. nih.govresearchgate.net | Intravitreal injection in Sprague-Dawley rats. nih.govresearchgate.net |

| 50% elevation in BDNF signal intensity in individual RGCs. nih.govresearchgate.net | Intravitreal injection in Sprague-Dawley rats. nih.govresearchgate.net | |

| 28% increase in overall BDNF mRNA expression. nih.govresearchgate.net | Northern blot analysis of rat retinas. nih.govresearchgate.net | |

| Bcl-2 Family Modulation | Alleviated the decrease in anti-apoptotic proteins Bcl-2 and Bcl-xl. nih.gov | Streptozotocin-induced diabetic rats. nih.gov |

| Attenuated the upregulation of pro-apoptotic Bax. nih.gov | Streptozotocin-induced diabetic rats. nih.gov | |

| NMDA Receptor Antagonism | Significantly reduced NMDA-elicited whole-cell currents and cytosolic Ca2+ signals in RGCs. nih.gov | Isolated rat retina. nih.gov |

| Inhibited glutamate release and prevented upregulation of NMDA receptor subunits. caymanchem.com | Rat model of retinal ischemia. caymanchem.com |

Glutamate and Aspartate Neurotransmitter Regulation

Excessive glutamate, an excitatory neurotransmitter, can lead to excitotoxicity and subsequent neuronal death, a process implicated in various neurodegenerative conditions. scielo.brmdpi.com Brimonidine has been shown to offer neuroprotection against glutamate-induced neurotoxicity. nih.govscielo.br Studies on purified rat retinal ganglion cells (RGCs) revealed that brimonidine significantly increased their survival in the presence of glutamate-induced stress. nih.gov This protective effect is mediated through the activation of α2-adrenergic receptors. nih.gov

One of the key mechanisms behind this is the modulation of N-methyl-D-aspartate (NMDA) receptor function. scielo.brplos.org Ischemic retinal injury models have shown that systemic treatment with brimonidine significantly blocks the upregulation of NMDA receptor subunits NR1 and NR2A. plos.orgnih.gov By inhibiting these receptors, which are highly permeable to calcium ions, brimonidine helps prevent the intracellular calcium overload that triggers excitotoxic cell death. scielo.br Furthermore, brimonidine may also inhibit the release of glutamate itself, further reducing excitotoxic damage. nih.gov

Anti-Apoptotic Pathway Activation

Brimonidine exerts its neuroprotective effects by actively promoting cell survival through the activation of anti-apoptotic pathways. patsnap.com A key mechanism is the upregulation of anti-apoptotic proteins and the downregulation of pro-apoptotic factors.

In models of ischemic retinal injury, brimonidine treatment has been shown to significantly increase the expression of Bcl-xL, an anti-apoptotic protein, while decreasing the expression of Bax, a pro-apoptotic protein. plos.org Additionally, brimonidine promotes the phosphorylation of Bad, another pro-apoptotic protein, which inactivates it and further shifts the balance towards cell survival. plos.org

Furthermore, research indicates that brimonidine can upregulate the expression of Brain-Derived Neurotrophic Factor (BDNF) in retinal ganglion cells. scielo.brresearchgate.net BDNF is a potent neurotrophic factor that supports the survival of existing neurons and encourages the growth and differentiation of new neurons and synapses. researchgate.net By increasing endogenous BDNF levels, brimonidine enhances the intrinsic survival mechanisms of RGCs. researchgate.net Studies have shown a significant increase in the number of BDNF-positive RGCs and higher BDNF signal intensities in individual RGCs following brimonidine administration. researchgate.net

Impact on Cellular Stress and Oxidative Balance

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense system, is a significant contributor to neuronal damage. mdpi.com Brimonidine has demonstrated a protective role against oxidative stress in retinal cells. nih.govscielo.br

In studies using purified rat retinal ganglion cells, brimonidine dose-dependently increased RGC survival under conditions of oxidative stress. nih.gov This neuroprotective effect was blocked by the α2-adrenergic antagonist yohimbine, confirming the receptor-mediated action of brimonidine. nih.gov

Furthermore, in models of ischemic retinal injury, which involves glutamate excitotoxicity-induced oxidative stress, brimonidine treatment has been shown to block the upregulation of SOD2 (superoxide dismutase 2) protein expression. plos.orgnih.gov While SOD2 is an antioxidant enzyme, its upregulation can be indicative of a significant oxidative stress response. Brimonidine's ability to modulate this response suggests it helps maintain a healthier oxidative balance within the retinal cells. plos.orgnih.gov In vitro studies on human retinal pigment epithelium (ARPE-19) and Müller cells (MIO-M1) exposed to the toxicant hydroquinone (B1673460) showed that brimonidine pretreatment significantly increased cell viability and, in ARPE-19 cells, decreased ROS levels. nih.gov

Effects on Amyloid Beta Pathways

While the primary focus of brimonidine research has been on glaucoma and retinal neuroprotection, some evidence suggests a potential role in modulating pathways related to amyloid-beta (Aβ), a key component in the pathology of Alzheimer's disease. researchgate.net The mechanisms by which α2-agonists like brimonidine exert neuroprotection are multifaceted and include the regulation of amyloid beta pathways. researchgate.net Further investigation is needed to fully elucidate the extent and clinical relevance of brimonidine's effects on Aβ processing and clearance.

Cellular Targets and Interactions in the Retina and Optic Nerve

Brimonidine's neuroprotective actions are mediated through its interaction with specific cell types within the retina and optic nerve, leading to enhanced cell survival and preservation of neural integrity.

A primary target for the neuroprotective effects of brimonidine is the retinal ganglion cell (RGC). nih.govnih.gov Numerous studies have demonstrated that brimonidine significantly improves RGC survival in various models of optic nerve injury and retinal ischemia. nih.govarvojournals.orgarvojournals.org

In a rat model of optic nerve crush, intraperitoneal injections of brimonidine resulted in a significantly higher RGC survival rate compared to a control group. nih.gov Similarly, in a chronic ocular hypertension model, systemic administration of brimonidine reduced the progressive loss of RGCs in a dose-dependent manner. arvojournals.org Topical application of different brimonidine formulations also enhanced RGC survival following acute retinal ischemia/reperfusion. arvojournals.org

Beyond preserving the cell bodies, brimonidine also protects the axonal integrity of RGCs. nih.govresearchgate.net In rats with elevated ocular pressure, systemic brimonidine treatment preserved the morphology and number of axons in the optic nerve. nih.govresearchgate.net It also significantly reduced deficits in axonal transport to the superior colliculus, a key brain target for RGCs. nih.govresearchgate.net This preservation of axonal transport is crucial for maintaining the connection between the eye and the brain. nih.gov

The table below summarizes key findings from studies on brimonidine's effect on RGC survival:

| Study Model | Brimonidine Administration | Key Findings |

| Optic Nerve Crush (Rat) | Intraperitoneal | Statistically significant higher RGC density and survival rate. nih.gov |

| Chronic Ocular Hypertension (Rat) | Systemic | Dose-dependent reduction in RGC loss. arvojournals.org |

| Acute Retinal Ischemia/Reperfusion (Rat) | Topical | Significant enhancement of RGC survival with various formulations. arvojournals.org |

| Elevated Ocular Pressure (Rat) | Systemic | Improved RGC survival, preserved axon morphology, and reduced deficits in axonal transport. nih.govresearchgate.net |

Müller glial cells, the principal glial cells of the retina, are also crucial targets for brimonidine's neuroprotective effects. rbojournal.orgresearchgate.net Research has identified the presence of alpha-2 adrenergic receptors on Müller cells, suggesting they are a direct target for brimonidine. scielo.brrbojournal.orgresearchgate.netscielo.br

Activation of these receptors on Müller cells by brimonidine can trigger several protective mechanisms. Studies have shown that brimonidine can reduce retinal spreading depression, a wave of massive cellular depolarization that can damage neural tissue. rbojournal.orgresearchgate.net This effect is believed to be mediated through Müller cells. rbojournal.orgresearchgate.net

Furthermore, in response to retinal injury, Müller cells can become activated, a state characterized by increased expression of glial fibrillary acidic protein (GFAP). arvojournals.org Brimonidine treatment has been shown to attenuate this increase in GFAP immunoreactivity in ocular hypertensive retinas, suggesting a modulation of the glial response to injury. arvojournals.orgfrontiersin.org Brimonidine has also been shown to elicit second messenger activation specifically in Müller cells. scielo.br This interaction can lead to the upregulation of neurotrophic factors, such as BDNF, which can be released by Müller cells to support neighboring neurons. scielo.br

The table below details the observed effects of brimonidine on Müller cells:

| Observation | Experimental Model | Implication |

| Presence of alpha-2 adrenergic receptors | Chicken Retina | Müller cells are a direct cellular target for brimonidine. scielo.brrbojournal.orgresearchgate.netscielo.br |

| Reduction of retinal spreading depression velocity and voltage | Chicken Retina | Brimonidine helps to mitigate a damaging wave of neuronal depolarization. rbojournal.orgresearchgate.net |

| Attenuation of increased GFAP expression | Ocular Hypertensive Rat Retina | Brimonidine modulates the reactive gliosis response to injury. arvojournals.orgfrontiersin.org |

| Selective activation of second messengers | In vivo studies | Brimonidine can initiate protective signaling cascades within Müller cells. scielo.br |

Photoreceptor and Retinal Pigment Epithelium (RPE) Interactions

Brimonidine D-tartrate demonstrates significant neuroprotective effects on photoreceptors and the retinal pigment epithelium (RPE), playing a crucial role in mitigating retinal degeneration. google.com Its mechanisms of action involve direct interactions with these cells to promote survival, preserve structural integrity, and counteract damaging processes. google.commdpi.com

Research indicates that brimonidine's protective capacity is linked to the activation of α2-adrenergic receptors found throughout the neurosensory retina. researchgate.net This activation triggers downstream signaling pathways that are instrumental in blocking apoptosis and enhancing the resistance of retinal cells to stress. researchgate.net

One of the key neuroprotective mechanisms of brimonidine is the upregulation of endogenous neurotrophic factors. Studies have shown that brimonidine treatment leads to a sustained increase in the mRNA levels of Brain-Derived Neurotrophic Factor (BDNF) and Ciliary Neurotrophic Factor (CNTF) in the retina. arvojournals.org For instance, a single intravitreal injection of brimonidine can increase the number of BDNF-positive retinal ganglion cells by 55% to 166%, depending on the concentration. researchgate.net Furthermore, it has been shown to increase the expression of basic fibroblast growth factor (bFGF), which helps to alleviate light-induced damage to the retina. mdpi.com

In models of retinal degeneration, brimonidine has been shown to preserve the highly organized structure of photoreceptor outer segments and prevent stress-induced changes in Müller cells. google.com It also promotes the formation of vital cell-cell junctions between photoreceptors and Müller cells, which is critical for maintaining retinal health and integrity. google.com

Brimonidine also exerts its protective effects by modulating apoptotic pathways. In a rat model of hypertensive glaucoma, brimonidine significantly counteracted the increase in the pro-apoptotic Bax/Bcl-2 ratio and the levels of active caspase-3. mdpi.com Specifically, it reduced the elevated Bax/Bcl-2 ratio by approximately 9.7-fold and decreased active caspase-3 levels by about 2.2-fold. mdpi.comunipi.it In diabetic rat retinas, brimonidine treatment prevented the reduction of the anti-apoptotic proteins Bcl-2 and Bcl-xl.

Furthermore, brimonidine has demonstrated a protective role against phototoxicity. In a model of light-induced cone photoreceptor damage, topical application of 1% brimonidine significantly prevented the loss of both L- and S-cones. plos.org Studies have also documented its ability to reduce damage to the RPE and photoreceptors in models of chronic outer retinal degeneration. researchgate.net

In vitro studies have further elucidated brimonidine's protective effects on RPE cells. When exposed to hydroquinone, a toxic agent, ARPE-19 cells (a human RPE cell line) showed a significant increase in viability with brimonidine treatment in a dose-dependent manner. escholarship.org Similarly, high-dose brimonidine was found to reduce the production of reactive oxygen species (ROS) in RPE cells exposed to amyloid-beta, a peptide associated with age-related macular degeneration. nih.gov

The following tables summarize key research findings on the effects of brimonidine on photoreceptor and RPE cells:

Table 1: Effect of Brimonidine on Cell Viability in ARPE-19 Cells Exposed to Hydroquinone

| Brimonidine Concentration | Mean Cell Viability (%) |

| 1/2x Clinical Dose | 44.03 ± 0.74 |

| 1x Clinical Dose | 46.07 ± 0.89 |

| 5x Clinical Dose | 76.02 ± 1.18 |

| 10x Clinical Dose | 77.80 ± 1.05 |

| Data sourced from in vitro studies on ARPE-19 cells. escholarship.org |

Table 2: Effect of Brimonidine on Apoptotic Markers in a Rat Model of Hypertensive Glaucoma

| Treatment Group | Fold Reduction in Bax/Bcl-2 Ratio | Fold Reduction in Active Caspase-3 |

| Brimonidine | ~9.7 | ~2.2 |

| Data reflects the reduction compared to the disease model without treatment. mdpi.comunipi.it |

Table 3: Neuroprotective Effect of Brimonidine on Cone Photoreceptors after Light-Induced Phototoxicity

| Treatment | Total L-Cones (mean ± SD) | Total S-Cones (mean ± SD) |

| Light-Exposed Retina (No Treatment) | 7,118 ± 842 | 661 ± 125 |

| Fellow (Unexposed) Retina | 14,040 ± 1,860 | 2,255 ± 193 |

| Brimonidine Treatment | Significantly protected L- and S-cones | Significantly protected L- and S-cones |

| Quantitative data from a study on albino rats. plos.org |

Preclinical Research Models and Methodologies

In Vivo Animal Models of Ocular Disease and Injury

The optic nerve crush (ONC) model is a widely used preclinical paradigm to simulate acute axonal injury and subsequent RGC death, mimicking aspects of glaucomatous optic neuropathy. researchgate.netplos.org Multiple studies have utilized this model in rodents to assess the neuroprotective efficacy of brimonidine (B1667796) D-tartrate. plos.orgnih.gov

In a rat ONC model, intraperitoneal injections of brimonidine were associated with a significantly higher survival rate of RGCs compared to controls receiving saline injections. nih.gov One study found the RGC survival rate to be 61.0% in the brimonidine group versus 53.5% in the control group 23 days after the crush injury. nih.gov Another study in mice demonstrated that topical brimonidine administration preserved RGC counts better than a saline control group seven days post-ONC. lsmu.lt

Table 3: Brimonidine Neuroprotection in Optic Nerve Crush (ONC) Models

| Animal Model | Brimonidine Administration | Control Group | Outcome Measure | Key Finding | Reference |

|---|---|---|---|---|---|

| Sprague-Dawley Rats | Intraperitoneal (1 mg/kg) | Saline (Intraperitoneal) | RGC Density & Survival Rate | RGC density was 1281 cells/mm² (61.0% survival) vs. 1060 cells/mm² (53.5% survival) in controls. | nih.gov |

| Balb/c Mice | Topical Drops (0.2%) | NaCl 0.9% Drops | RGC Density | Mean RGC density of 3360 cells/mm² in the brimonidine group vs. 2140 cells/mm² in the NaCl group. | lsmu.lt |

| Balb/c Mice | Topical + Intraperitoneal | Saline (Topical + IP) | RGC Survival Rate | 81.5% RGC survival in the combined treatment group vs. 65.4% in the saline group. | plos.org |

| Rats | Brimonidine-HSA Nanoparticles | BSS (Balanced Salt Solution) | RGC Loss | 26.2% RGC loss in the brimonidine nanoparticle group vs. 66.8% loss in the BSS group. | arvojournals.org |

Animal models of ischemic optic neuropathy (ION) are used to study the damage caused by disrupted blood supply to the optic nerve. nih.govresearchgate.net In a rat model of ION, created by intravenous Rose Bengal dye injection followed by argon laser application, brimonidine's neuroprotective potential was evaluated. nih.govresearchgate.net

A key finding from this research is that prophylactic treatment with brimonidine eye drops for seven days prior to the ischemic injury resulted in a statistically significant increase in the long-term survival of optic axons. nih.govresearchgate.net Five months after the injury, the brimonidine pre-treatment group showed a 56.1% loss of optic axons, which was a significant improvement compared to the 71% loss observed in the saline-treated injury group. nih.govresearchgate.net However, when brimonidine treatment was initiated after the ischemic injury, it did not result in a significant rescue of optic axons. nih.govresearchgate.net

In a mouse model of anterior ION (rAION), brimonidine treatment was found to alter the expression of various genes related to ischemia, oxidative stress, and angiogenesis. arvojournals.org Following the induction of ischemia, brimonidine treatment was associated with reduced levels of Vascular Endothelial Growth Factor (VEGF), Tie2, HIF-1-alpha, Gpx, and SOD1, particularly with topical administration. arvojournals.org These findings suggest that brimonidine may exert its neuroprotective effects in ischemic models by modulating critical cellular response pathways to ischemic and oxidative stress. researchgate.netarvojournals.org

Table 4: Brimonidine Effects in Ischemic Optic Neuropathy (ION) Animal Models

| Animal Model | Experimental Setup | Treatment Paradigm | Key Findings | Reference |

|---|---|---|---|---|

| Rats | Rose Bengal/Argon Laser-induced ION | Pre-treatment (7 days prior to injury) | Reduced optic axon loss (56.1% loss vs. 71% in controls). | nih.govresearchgate.net |

| Rats | Rose Bengal/Argon Laser-induced ION | Post-treatment (14 days after injury) | No significant rescue of optic axons. | nih.govresearchgate.net |

Models of Chronic Ocular Hypertension

To investigate the efficacy of brimonidine, researchers have utilized various preclinical models that mimic chronic ocular hypertension, a key risk factor for glaucoma. A common and effective method involves the laser photocoagulation of episcleral and limbal veins in rats. arvojournals.org This procedure obstructs aqueous humor outflow, leading to a sustained elevation of intraocular pressure (IOP) and subsequent retinal ganglion cell loss, thereby replicating the pathological conditions of glaucoma. arvojournals.org In addition to laser-induced models, other methods used to create ocular hypertension in animal models for therapeutic testing include the administration of hypertonic saline and steroid-induced approaches. iris-pharma.com These models have been critical in demonstrating the IOP-lowering effects of brimonidine and its neuroprotective capabilities in a chronically stressed ocular environment. nih.govtandfonline.comresearchgate.net

Animal Species Utilized in Research

A diverse range of animal species has been employed in the preclinical evaluation of brimonidine D-tartrate to ensure a comprehensive understanding of its effects across different physiological systems. The most frequently used species include rats, rabbits, monkeys, mice, and cats. nih.gov Rabbits and monkeys, in particular, have been cornerstones in pharmacokinetic and ocular distribution studies due to the anatomical and physiological similarities of their eyes to human eyes. nih.govresearchgate.netresearchgate.net Rats are commonly used in models of optic nerve injury and chronic ocular hypertension to assess neuroprotective effects. arvojournals.orgplos.org Mice have also been valuable in neuroprotection studies, such as the optic nerve crush model. plos.org The use of various species allows for a more robust and translatable dataset for predicting clinical outcomes. nih.gov

Pharmacokinetic and Ocular Distribution Studies in Preclinical Models

Understanding how this compound is absorbed, distributed, and eliminated within the eye and systemically is crucial for its development as an ocular therapeutic.

Tissue-Specific Absorption and Distribution Profiles

Following topical administration in animal models, brimonidine is rapidly absorbed and distributed throughout various ocular tissues. nih.govgeneesmiddeleninformatiebank.nl Studies using radiolabeled brimonidine have shown significant penetration into both anterior and posterior segments of the eye.

Key findings on tissue distribution include:

Anterior Segment: High concentrations of brimonidine are found in the cornea, conjunctiva, aqueous humor, and the iris/ciliary body. nih.govresearchgate.netgeneesmiddeleninformatiebank.nl The cornea is considered a primary route for absorption into the eye. nih.gov

Posterior Segment: Brimonidine successfully reaches posterior ocular tissues, including the retina, choroid, optic nerve, and vitreous humor. nih.govresearchgate.netarvojournals.org This is significant for its potential neuroprotective effects on retinal ganglion cells.

Pigmented vs. Non-pigmented Tissues: Higher concentrations of brimonidine and slower clearance rates are observed in pigmented tissues like the iris/ciliary body and choroid/retina compared to non-pigmented tissues. nih.govresearchgate.net This is attributed to the binding of the drug to melanin.

The ability of topically applied brimonidine to reach the back of the eye in pharmacologically relevant concentrations has been confirmed in multiple species, including monkeys and rabbits. nih.govresearchgate.net

Interactive Data Table: Brimonidine Concentration in Ocular Tissues of Monkeys after Topical Administration

| Ocular Tissue | Concentration (nM) |

| Vitreous Humor | 82 ± 45 |

Note: Data represents mean ± standard deviation of brimonidine concentration in the vitreous humor of monkeys following topical administration of a 0.2% brimonidine tartrate solution. nih.govresearchgate.net

Systemic Exposure and Clearance in Animal Models

After topical ocular administration, a small amount of brimonidine is absorbed systemically. However, it is characterized by rapid systemic clearance. nih.govnih.gov Pharmacokinetic studies in rabbits and monkeys have demonstrated that while the drug readily penetrates the eye, systemic plasma levels remain low. nih.govgeneesmiddeleninformatiebank.nl The plasma half-life of brimonidine is relatively short, approximately 2 to 3 hours in animal models, which contributes to minimizing potential systemic side effects. nih.govgeneesmiddeleninformatiebank.nl Even with multiple dosing, systemic accumulation is limited. nih.gov Notably, posterior ocular tissue concentrations of brimonidine have been found to exceed systemic blood concentrations, highlighting its targeted delivery to the eye. nih.gov

Metabolite Profiling in Animal Tissues

Metabolite profiling studies in animal tissues have been conducted to understand the biotransformation of brimonidine. In vivo and in vitro studies using rat microsomes have shown that all metabolites formed in human microsomes are also observed in rat microsomes. geneesmiddeleninformatiebank.nl Following oral administration in rats and mice, brimonidine and its metabolites are primarily eliminated through urinary excretion, with approximately 87% of a radioactive dose being eliminated within 120 hours. drugbank.com The extensive metabolism, primarily by hepatic aldehyde oxidases, and subsequent renal excretion contribute to the rapid systemic clearance of the compound. drugbank.com Research indicates that the majority of radioactivity extracted from ocular tissues after topical application represents unchanged brimonidine, suggesting that the parent compound is the primary active agent within the eye. nih.govresearchgate.net

Methodological Approaches in Preclinical Research

A variety of sophisticated methodological approaches are employed in the preclinical evaluation of this compound. To assess its impact on intraocular pressure, tonometry is a standard technique used in animal models of ocular hypertension. iris-pharma.com

For pharmacokinetic and distribution studies, liquid chromatography-mass spectrometry (LC-MS/MS) is a highly sensitive and specific method used to quantify brimonidine concentrations in various ocular tissues and plasma. arvojournals.orgnih.gov The use of radiolabeled compounds, such as [14C]brimonidine or 3H-brimonidine, coupled with techniques like liquid scintillation counting and tissue oxidation, allows for the tracking of the drug and its metabolites throughout the body and within specific ocular compartments. nih.govarvojournals.org

To evaluate neuroprotective effects, immunohistochemical staining is utilized to assess the survival of retinal ganglion cells in models of optic nerve injury. arvojournals.orgplos.org Glial fibrillary acidic protein (GFAP) immunoreactivity is also measured as a marker of retinal stress and injury. arvojournals.org These advanced analytical and imaging techniques provide a detailed understanding of the pharmacological activity and disposition of brimonidine.

Immunohistochemical Analysis of Retinal and Optic Nerve Tissues

Immunohistochemistry is a critical technique used to visualize the localization of specific proteins within the cellular components of the retina and optic nerve. In preclinical studies of brimonidine, this method has been instrumental in identifying the cellular targets of the drug and assessing its impact on neuronal and glial cells.

Studies have utilized immunohistochemical staining to demonstrate the presence of α2-adrenergic receptors, the primary target of brimonidine, in various retinal cells. For instance, research using a chicken retina model identified α2-adrenergic receptors predominantly in Müller cells. scielo.brscielo.br This was confirmed through double-labeling experiments, which showed co-localization of the adrenergic receptor with markers specific to these glial cells. scielo.brscielo.br The inner plexiform and ganglion cell layers are also major sites of α2-adrenergic receptor expression. scielo.brscielo.br

Furthermore, immunohistochemistry plays a crucial role in evaluating the neuroprotective effects of brimonidine. In animal models of optic nerve injury, such as optic nerve crush or induced ocular hypertension, staining for specific neuronal markers like NeuN (Neuronal Nuclei) is used to quantify the survival of retinal ganglion cells (RGCs). researchgate.netplos.org Following injury, a significant loss of NeuN-positive cells is typically observed in control groups, whereas brimonidine-treated groups often show a higher density of these cells, indicating a protective effect. plos.org

In addition to neuronal markers, immunohistochemical analysis of glial fibrillary acidic protein (GFAP) is employed to assess the response of glial cells to injury and treatment. arvojournals.org GFAP is a marker for astrocytes and Müller cells, which become reactive in response to retinal stress or injury. Studies have shown that brimonidine can modulate the expression of GFAP, suggesting an influence on glial cell activity and the inflammatory response within the retina. arvojournals.org

Quantitative Assessment of Cell Survival and Axonal Density

A key aspect of preclinical research into brimonidine's neuroprotective properties involves the quantitative assessment of retinal ganglion cell (RGC) survival and the density of their axons in the optic nerve. These measurements provide direct evidence of the compound's efficacy in mitigating neuronal degeneration in models of optic neuropathy.

In various animal models, including those with elevated intraocular pressure or optic nerve crush injuries, brimonidine has demonstrated a significant ability to enhance RGC survival. nih.govnih.gov For example, in a rat model of optic nerve crush, intraperitoneal injections of brimonidine resulted in a statistically significant higher RGC density compared to a control group. nih.gov The survival rate in the brimonidine-treated group was 61.0% ± 6.0%, whereas the control group showed a survival rate of 53.5% ± 8.0%. nih.gov

Similarly, in a murine optic nerve crush model, a combination of topical and intraperitoneal administration of brimonidine led to a significantly higher RGC density across all retinal eccentricities compared to saline-treated controls. plos.org The survival rate of RGCs in the peripheral regions was notably high at 92.82% in the combination treatment group, compared to 60.96% in the saline group. plos.org

The protective effects of brimonidine extend to the axons of RGCs, which form the optic nerve. In a rat model with elevated ocular pressure, systemic brimonidine treatment preserved the morphology and total number of axons in the optic nerve. researchgate.netnih.gov While elevated pressure caused a 33% loss of axons in the vehicle-treated group, brimonidine significantly reduced this degeneration. researchgate.netnih.gov Furthermore, brimonidine treatment has been shown to improve axonal transport to the superior colliculus, a key brain target for RGCs. researchgate.netnih.gov

| Experimental Model | Parameter Measured | Control Group Finding | Brimonidine-Treated Group Finding | Reference |

|---|---|---|---|---|

| Rat Optic Nerve Crush | RGC Density (cells/mm²) | 1060 ± 148 | 1281 ± 189 | nih.gov |

| Rat Optic Nerve Crush | RGC Survival Rate | 53.5% ± 8.0% | 61.0% ± 6.0% | nih.gov |

| Murine Optic Nerve Crush (Peripheral Retina) | RGC Survival Rate | 60.96% | 92.82% | plos.org |

| Rat Elevated Ocular Pressure | RGC Axon Loss | 33% | Significantly reduced loss | researchgate.netnih.gov |

| Rat Elevated Ocular Pressure | Axonal Transport Deficit to Superior Colliculus | 70% decrease | Significantly reduced deficit | researchgate.netnih.gov |

Molecular Biology Techniques (e.g., RT-PCR, Western Blot) for Gene and Protein Expression

Molecular biology techniques are fundamental to understanding the mechanisms through which brimonidine exerts its neuroprotective effects. Reverse transcription-polymerase chain reaction (RT-PCR) and Western blotting are commonly used to analyze changes in gene and protein expression in response to brimonidine treatment.

In addition to neurotrophic factors, molecular analyses have revealed that brimonidine can modulate the expression of genes and proteins involved in apoptosis (programmed cell death) and inflammation. Studies have shown that brimonidine can upregulate anti-apoptotic proteins like Bcl-2 and Bcl-xL. mdpi.com In a mouse model of retinal ischemia-reperfusion injury, brimonidine treatment counteracted the down-regulation of retinal BDNF mRNA and reverted the up-regulation of inflammatory markers like interleukin-6 (IL-6). researchgate.net Furthermore, the anti-inflammatory cytokine IL-10, which was decreased after the injury, was significantly increased in the brimonidine-treated group. researchgate.net

Western blot analysis has also been used to identify the presence of specific receptor subtypes in retinal tissue. In a chicken retina model, Western blotting detected the α2A-adrenergic receptor subtype, suggesting that the pharmacological effects of brimonidine in this tissue are mediated through this receptor. scielo.br

| Technique | Target Molecule | Experimental Model | Effect of Brimonidine | Reference |

|---|---|---|---|---|

| Northern Blot | BDNF mRNA | Rat Retina | 28% increase in expression | nih.gov |

| RT-PCR | BDNF mRNA | Mouse Retina (Ischemia-Reperfusion) | Counteracted downregulation | researchgate.net |

| RT-PCR | IL-6 mRNA | Mouse Retina (Ischemia-Reperfusion) | Reverted upregulation | researchgate.net |

| RT-PCR | IL-10 | Mouse Retina (Ischemia-Reperfusion) | Significantly increased expression | researchgate.net |

| Western Blot | α2A-Adrenergic Receptor | Chicken Retina | Detected presence of the receptor subtype | scielo.br |

Electrophysiological Assessments (e.g., Retinal Function)

Electrophysiological assessments are vital for evaluating the functional integrity of the retina and the efficacy of neuroprotective agents like brimonidine. The pattern electroretinogram (PERG) is a specific electrophysiological test used to assess the function of retinal ganglion cells (RGCs).

In a mouse model of retinal ischemia-reperfusion (I/R) injury, a condition that mimics aspects of glaucomatous neurodegeneration, the PERG was used to measure RGC function. researchgate.netfrontiersin.org The I/R injury caused a significant reduction in the PERG amplitude, indicating a loss of RGC function. researchgate.net Treatment with brimonidine, however, resulted in significantly higher PERG amplitude values compared to the I/R retinas, demonstrating a preservation of RGC function. researchgate.net This suggests that brimonidine is effective in preventing the functional deficits induced by ischemic injury. researchgate.net

Another electrophysiological phenomenon studied in relation to brimonidine is retinal spreading depression (SD), a wave of massive cellular depolarization that can damage neural tissue. scielo.brresearchgate.net In a chicken retina model, microelectrode recordings showed that brimonidine treatment decreased the velocity and voltage of SD waves. scielo.brresearchgate.net This inhibitory effect on SD represents another potential mechanism for brimonidine's neuroprotective action, as repeated episodes of SD can lead to neuronal loss. scielo.br

Optical Coherence Tomography (OCT) in Animal Models

Optical Coherence Tomography (OCT) is a non-invasive imaging technique that provides high-resolution, cross-sectional images of the retina. While widely used in clinical settings, OCT is also a valuable tool in preclinical animal models to monitor retinal structure and the effects of therapeutic interventions.

In animal models, OCT can be used to visualize and quantify changes in retinal layer thickness and morphology. For example, in a study investigating retinal spreading depression (SD) in a chicken retina model, OCT revealed that SD creates a hyper-reflectivity in the inner plexiform layer. scielo.brresearchgate.netrbojournal.org Interestingly, when the retina was treated with brimonidine, this SD-induced hyper-reflectivity was not observed, providing visual evidence of brimonidine's ability to block this damaging wave of depolarization. scielo.brresearchgate.netrbojournal.org

In a rat model of light-induced phototoxicity, spectral-domain OCT (SD-OCT) was used to document the extent of retinal damage. nih.gov The study showed a progressive thinning of the retina and a loss of photoreceptors in the light-damaged region. nih.gov In this model, topical brimonidine was found to have a significant neuroprotective effect on cone photoreceptors. nih.gov

Advanced Pharmaceutical Sciences and Drug Delivery Systems Research

Formulation Characterization and Evaluation in Research

The characterization and evaluation of novel Brimonidine (B1667796) D-tartrate formulations are critical steps to ensure their quality, efficacy, and safety. A battery of analytical techniques is employed to assess the physicochemical properties and in vitro performance of these advanced drug delivery systems.

Key characterization parameters for nanoparticle and microsphere formulations include particle size, polydispersity index (PDI), zeta potential, and drug entrapment efficiency. nih.govtandfonline.com For instance, optimized Brimonidine D-tartrate loaded PLGA-TPGS nanoparticles exhibited a mean size of 115.72 ± 4.18 nm, a PDI of 0.190 ± 0.02, a zeta potential of -11.80 ± 2.24 mV, and an entrapment efficiency of 74.85 ± 6.54%. tandfonline.com Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are used to visualize the morphology of these nanocarriers, confirming their spherical shape. pharmaexcipients.comnih.govresearchgate.net

Spectroscopic techniques like Fourier-transform infrared spectroscopy (FTIR) and Differential Scanning Calorimetry (DSC) are employed to assess drug-excipient compatibility and the physical state of the drug within the formulation. cuestionesdefisioterapia.comnih.gov FTIR analysis helps to confirm the absence of chemical interactions between this compound and the polymers used. cuestionesdefisioterapia.com DSC can reveal changes in the crystalline structure of the drug upon encapsulation. nih.gov X-ray diffraction (XRD) analysis further elucidates the physical form of the drug in the formulation. nih.gov

For in situ gelling systems, critical evaluation parameters include pH, clarity, gelling capacity, and rheological properties (viscosity). nih.govjrespharm.comrjptonline.org The pH of the formulation must be within an ophthalmically acceptable range to avoid irritation. rjptonline.org Rheological studies are important to understand the flow behavior of the formulation before and after gelation. ijlpr.com

In vitro drug release studies are fundamental to evaluating the sustained-release characteristics of the formulation. mdpi.comnih.gov These studies are typically conducted using a dialysis membrane method in a simulated tear fluid or phosphate-buffered saline. mdpi.comnih.gov The release kinetics are often analyzed using various mathematical models to understand the mechanism of drug release. nih.gov

Transcorneal permeability studies, often conducted ex vivo using animal corneas, provide insight into the potential for the drug to penetrate the ocular tissues. tandfonline.com For example, the steady-state flux of an optimized this compound in situ gel was found to be approximately 3.5 times higher than that of a marketed formulation. tandfonline.com

Table 3: Key Characterization Parameters and Findings for this compound Formulations

| Parameter | Technique(s) | Typical Findings for Novel Formulations |

|---|---|---|

| Particle Size & PDI | Dynamic Light Scattering (DLS) | Nanoparticles typically range from ~115 to 370 nm with a low PDI, indicating homogeneity. nih.govtandfonline.com |

| Zeta Potential | DLS / Electrophoretic Light Scattering | Can be positive or negative depending on the polymer, influencing stability and mucoadhesion. tandfonline.compharmaexcipients.com |

| Entrapment Efficiency | Spectrophotometry, HPLC | Varies widely (32-79%) depending on the formulation. tandfonline.compharmaexcipients.comnih.gov |

| Morphology | TEM, SEM | Generally spherical and discrete nanoparticles/microspheres. pharmaexcipients.comnih.gov |

| Drug-Excipient Compatibility | FTIR, DSC | Absence of significant chemical interactions. cuestionesdefisioterapia.comnih.gov |

| Gelling Capacity | Visual Inspection, Rheometry | Formation of a stable gel at physiological conditions. nih.govjrespharm.com |

| In Vitro Release | Dialysis Method | Sustained release profiles over several hours to days. nih.govtandfonline.com |

Particle Size, Morphology, and Encapsulation Efficiency

The physical characteristics of drug delivery systems are critical to their efficacy and safety. For this compound formulations, particle size, morphology, and encapsulation efficiency are extensively studied to optimize drug delivery.

Various nanoparticle systems have been developed to encapsulate this compound. For instance, nanoparticles prepared with poly(lactic-co-glycolic acid) (PLGA) and D-α-tocopheryl polyethylene (B3416737) glycol 1000 succinate (B1194679) (TPGS) have been optimized. An optimized formulation exhibited a mean particle size of 115.72 ± 4.18 nm, a polydispersity index (PDI) of 0.190 ± 0.02, and an entrapment efficiency of 74.85 ± 6.54%. researchgate.net In another study, nanoparticles composed of polycaprolactone (B3415563) (PCL) and vitamin E TPGS showed a mean particle size of 243.40 ± 5.21 nm, a PDI of 0.103 ± 0.020, and an entrapment efficiency of 78.87 ± 5.32%. pharmaexcipients.compharmaexcipients.com

Cationic liposomes have also been explored for delivering this compound. An optimized formulation of these liposomes presented a particle size of 150.4 nm, a PDI of 0.203, and an encapsulation efficiency of 55.17%. nih.gov Transmission electron microscopy revealed these liposomes to be spherical, nanosized, small unilamellar vesicles. nih.gov

Niosomes, non-ionic surfactant-based vesicles, are another promising carrier. Niosomes formulated with Span 60 and cholesterol showed the highest entrapment efficiency and were observed to be small unilamellar vesicles with a size of about 50-100 nm. ijlpr.com Another study on niosomes reported a size range of 298.0–587.9 nm and a maximum drug entrapment efficiency of 32.27%, with scanning electron microscopy confirming a spherical shape. nih.gov Proniosomal gels, which form niosomes upon hydration, have also been investigated. An optimized proniosomal gel formulation produced niosomes with a particle size of 810.95 ± 16.758 nm and an entrapment efficiency of 79.23 ± 1.12%. nih.gov

Bioadhesive nanoparticles made from natural polymers like chitosan (B1678972) and alginate have been prepared. Optimized brimonidine-loaded chitosan nanoparticles had a particle size of 115.67 ± 3.58 nm and an encapsulation efficiency of 74.34% ± 2.05%, while alginate nanoparticles had a particle size of 157.67 ± 5.53 nm and an encapsulation efficiency of 70.40% ± 2.77%. arvojournals.org Transmission electron microscopy confirmed that these nanoparticles were spherical with a dense core. arvojournals.org

Finally, Eudragit-based nanoparticles have been designed for prolonged release. These nanoparticles were found to have a narrow particle size range and improved drug loading capacity. nih.gov

Table 1: Particle Size and Encapsulation Efficiency of this compound Formulations

Rheological Properties of Ocular Formulations

The rheological properties of ocular formulations are crucial for their residence time in the eye and patient comfort. Ideally, an ophthalmic formulation should have a low viscosity for easy instillation and then transform into a more viscous gel upon contact with the eye's physiological conditions to prolong drug retention. jrespharm.com

In Situ Gels: Many this compound formulations are designed as in situ gelling systems. These systems are liquid upon administration and gel in the eye, often triggered by ions in the tear fluid. rjptonline.org For example, niosomal formulations dispersed in a 0.05% carbopol solution exhibit pseudoplastic behavior, meaning their viscosity decreases with an increasing shear rate, which is beneficial during blinking. nih.gov The viscosity of these formulations can be tailored; for instance, varying cholesterol content in niosomal formulations led to viscosities of 3.38 ± 0.16, 1.46 ± 0.27, and 4.90 ± 0.26 cps. nih.gov

Viscosity Enhancers: Polymers like HPMC K4M and Carbopol 971 P are used to increase viscosity and mucoadhesion, thereby extending ocular residence time. rjptonline.org The goal is to create a formulation that is a free-flowing solution for easy application but transforms into a gel at the eye's pH to increase precorneal residence time. jrespharm.com

Niosomal In Situ Gels: Niosomal in situ gels also demonstrate pseudoplastic rheological behavior. ijlpr.com This shear-thinning property is advantageous for ophthalmic applications, as the viscosity is high during inter-blinking periods (low shear rate) and low during blinking (high shear rate). jrespharm.com

In Vitro Drug Release Kinetics and Permeation Studies

In vitro studies are essential for predicting the in vivo performance of a drug formulation. For this compound, these studies focus on the rate and mechanism of drug release from the delivery system.

Sustained Release: Many advanced formulations aim for sustained or controlled release to reduce dosing frequency. Cationic liposomes have been shown to provide a sustained drug release profile, with 36.15% of the drug released at 1 hour and 91.13% at 12 hours, following Higuchi drug release kinetics. nih.gov Similarly, nanoparticles incorporated into a poloxamer-based in situ gel demonstrated a cumulative drug release of approximately 93.91 ± 3.12% over 24 hours. pharmaexcipients.compharmaexcipients.com Ocular inserts made from sodium alginate also showed controlled release, with one optimized formulation exhibiting first-order release kinetics. innovareacademics.in

Biphasic Release: Some formulations exhibit a biphasic release pattern, characterized by an initial burst release followed by a more gradual release. Niosomal formulations, for example, showed an initial burst followed by sustained release over 8 hours. nih.gov This can be beneficial for providing an initial therapeutic dose followed by a maintenance dose.

Release Mechanisms: The mechanism of drug release is often investigated using kinetic models. For instance, the release from cationic liposomes was found to follow the Higuchi model, suggesting a diffusion-controlled process. nih.gov In another study, the release from a self-assembling peptide hydrogel also followed the Higuchi model. researchgate.net Ocular inserts, on the other hand, have been shown to follow first-order release kinetics. innovareacademics.in

Permeation Studies: In vitro permeation studies, often using dialysis membranes, are conducted to assess how the drug passes through a barrier. An ion-sensitive in situ gel of this compound showed a cumulative release of 93% at 60 minutes in a dialysis bag study, which was comparable to the commercial eye drops. mdpi.com

Table 2: In Vitro Release Characteristics of this compound Formulations

Ex Vivo Corneal Permeation Studies

Ex vivo studies using animal corneas (such as goat or porcine) provide a more biologically relevant model for assessing drug permeation than in vitro methods. nih.govnih.gov

Enhanced Permeation: Advanced formulations are designed to enhance the permeation of this compound across the cornea. Cationic liposomes demonstrated a more than 2-fold enhancement in drug permeation across goat cornea compared to a simple drug solution, with an apparent permeability of 1.011 ± 0.07 cm/min and a steady-state flux of 17.63 ± 1.22 µg/cm²/min. nih.gov

Peptide Hydrogels: A self-assembling peptide hydrogel significantly increased the ex vivo corneal permeability of this compound compared to a drug solution. nih.gov

In Situ Gels: An ion-sensitive in situ gel showed a 6-hour cumulative permeability of 71% across the cornea. mdpi.com The permeability coefficient for this formulation was calculated to be 0.98 x 10⁻⁶ cm/s. mdpi.com

Nanoparticle-loaded Gels: The transcorneal steady-state flux of an optimized in situ gel containing nanoparticles was approximately 3.5 times higher than that of a marketed formulation. researchgate.net

Biocompatibility Assessments in Ocular Tissues (in vitro/animal models)

Ensuring the safety and biocompatibility of ophthalmic formulations is paramount. These assessments are typically conducted using in vitro cell cultures and in vivo animal models.

In Vitro Cytotoxicity: Biocompatibility of brimonidine-loaded bioadhesive nanoparticles was confirmed through cytotoxicity studies. arvojournals.org Similarly, carrier materials for an ocular insert were found to be non-cytotoxic to human corneal and conjunctival epithelial cells. researchgate.net

In Vivo Irritation Studies: Animal models, most commonly rabbits, are used to evaluate ocular irritation. Niosomal formulations dispersed in a viscous carbopol solution were found to be non-irritant to the rabbit eye. nih.gov Similarly, optimized nanoparticles incorporated into an in situ gel were well-tolerated with no signs of irritation in rabbits. pharmaexcipients.compharmaexcipients.com Eudragit-based nanoparticles also passed in vivo ocular irritability and tolerability tests. nih.gov The HET-CAM (Hen's Egg Test-Chorioallantoic Membrane) test is another method used to assess irritancy, and an ion-activated in situ gel was found to be non-irritating in this assay. rjptonline.org Ocular inserts have also been shown to be biocompatible in in ovo studies. tandfonline.com

Strategies for Enhanced Ocular Bioavailability and Residence Time

The primary goals for advanced this compound formulations are to increase the amount of drug that reaches the target tissues in the eye (bioavailability) and to prolong the time the drug remains in the eye (residence time). nih.gov

Viscosity Enhancers and Mucoadhesives: Increasing the viscosity of formulations using polymers like carbopol, HPMC, and sodium alginate helps to increase the precorneal residence time. jrespharm.comnih.govnsf.gov Mucoadhesive polymers adhere to the mucus layer of the eye, further prolonging contact time. rjptonline.org

In Situ Gelling Systems: These systems, which transition from a solution to a gel upon instillation, are a key strategy for extending residence time. ijlpr.comrjptonline.org Ion-sensitive and pH-triggered gels have been developed for this purpose. jrespharm.commdpi.com An ion-sensitive in situ gel was shown to significantly prolong the retention time of this compound in front of the cornea. mdpi.com

Nanocarriers: Encapsulating this compound in nanocarriers like nanoparticles, liposomes, and niosomes can protect the drug from degradation and improve its penetration into ocular tissues. arvojournals.orgnih.gov These carriers can also provide sustained drug release, reducing the need for frequent administration. nih.gov For example, a proniosomal gel formulation led to a 7.9-fold increase in the mean residence time compared to a commercial eye drop. nih.gov

Ocular Inserts: Solid ocular inserts are designed to release the drug in a controlled manner over an extended period, from days to even a month. innovareacademics.inresearchgate.net This approach can significantly improve patient compliance. nih.gov

Combination Therapy: Combining this compound with other drugs, such as timolol (B1209231), in a single formulation can enhance its therapeutic effect and may also influence its pharmacokinetics. For instance, a combination solution of timolol and brimonidine remained in the aqueous humor at a higher concentration for a longer period compared to when timolol was administered alone. nsf.gov

Analytical Chemistry and Bioanalytical Methodologies for Brimonidine D Tartrate

Chromatographic Techniques

Chromatographic techniques are pivotal for separating and quantifying Brimonidine (B1667796) D-tartrate in various matrices, including bulk drug, pharmaceutical formulations, and biological fluids.

High-Performance Liquid Chromatography (HPLC) and Reverse Phase HPLC (RP-HPLC)

Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) stands as a primary technique for the analysis of Brimonidine D-tartrate. nih.gov Several methods have been developed and validated for its estimation in bulk drug and ophthalmic solutions. These methods are lauded for being rapid, simple, accurate, and precise. scispace.com

A common approach involves using a C18 column as the stationary phase. nih.govdoaj.org For instance, a Diamonsil C18 column (150 mm × 4.6 mm, 5 μm) has been successfully employed. doaj.org The mobile phase composition is a critical parameter for achieving optimal separation. A mixture of a buffer solution and an organic solvent is typically used. One validated method utilizes a mobile phase consisting of a phosphate (B84403) buffer (10 mM, pH 3.5) with 0.5% triethylamine (B128534) and methanol (B129727) in an 85:15 v/v ratio. nih.gov Another method employs a mixture of citric acid monohydrate buffer (pH 3), water, and methanol in a 30:50:20 v/v/v ratio. The flow rate is generally maintained at 1.0 mL/min. nih.gov

Detection is most commonly performed using a UV detector, with the wavelength set at or around 246 nm, which corresponds to a characteristic absorption peak of this compound. nih.govdoaj.orgresearchgate.net The retention time for this compound varies depending on the specific chromatographic conditions, with reported times of approximately 4.3 minutes, 5.96 minutes, and 10.51 minutes. nih.govscispace.com

Validation of these HPLC methods is performed in accordance with International Conference on Harmonisation (ICH) guidelines, assessing parameters such as linearity, accuracy, precision, specificity, robustness, limit of detection (LOD), and limit of quantitation (LOQ). nih.govdoaj.org Linearity is typically established over a concentration range, for example, from 0.01 to 50 μg/mL or 40 to 80 μg/mL, with correlation coefficients (R²) greater than 0.999, indicating a strong linear relationship. nih.gov The accuracy of the methods is confirmed by recovery studies, with acceptable recovery set between 97.0% and 103.0%. nih.gov Precision is evaluated through intra-day and inter-day analysis, demonstrating the reproducibility of the method. nih.gov

Table 1: Summary of RP-HPLC Methods for this compound Analysis

| Parameter | Method 1 | Method 2 | Method 3 |

|---|---|---|---|

| Stationary Phase | Diamonsil C18 (150 mm × 4.6 mm, 5 μm) nih.govdoaj.org | Kromasil C18 (250 mm X 4.6 mm, 5 μm) | Kromasil C-18 scispace.com |

| Mobile Phase | Phosphate buffer (10 mM, pH 3.5) with 0.5% triethylamine and methanol (85:15, v/v) nih.gov | Citric acid monohydrate buffer: water: methanol (30:50:20 v/v/v), pH 3 | Potassium dihydrogen phosphate buffer (10 mM, pH 3.0) and Methanol (Gradient) scispace.com |

| Flow Rate | 1 mL/min nih.gov | 1.0 ml/min | 1ml/min scispace.com |

| Detection Wavelength | 246 nm nih.govdoaj.org | 246 nm | 246 nm scispace.com |

| Retention Time | ~4.3 min nih.gov | 5.96 min | 10.51 min scispace.com |

| Linearity Range | 0.01–50 μg/mL nih.gov | 40-80 μg/ml | Not Specified |

| Correlation Coefficient (R²) | > 0.999 nih.gov | Not Specified | Not Specified |

| LOD | Not Specified | 1.47 μg/ml | Not Specified |

| LOQ | Not Specified | 4.47 μg/ml | Not Specified |

Liquid Chromatography–Mass Spectrometry (LC–MS) and HPLC-Tandem Mass Spectrometry (HPLC-TMS)